
3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid
Overview
Description
3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid is an organic compound that belongs to the class of phthalimides This compound is characterized by the presence of a benzoic acid moiety attached to a phthalimide group via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoic acid or its derivatives under acidic conditions to yield the final product. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride and an inert solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the phthalimide group to phthalamic acid derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phthalamic acid derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications due to its structural similarity to various bioactive molecules.
Anticancer Activity
Research indicates that derivatives of isoindole compounds exhibit significant anticancer properties. For example, studies have shown that compounds containing the isoindole structure can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The specific mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related isoindole derivative exhibited potent cytotoxic effects against human breast cancer cells (MCF-7) through the activation of caspase-dependent apoptosis pathways .
Organic Synthesis
3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid serves as an important intermediate in organic synthesis.
Synthesis of Bioactive Molecules
The compound can be utilized in the synthesis of various bioactive molecules, particularly those targeting specific receptors or enzymes involved in disease processes. Its dioxoisoindole moiety allows for further functionalization, making it versatile for creating complex organic structures.
Table: Synthetic Routes Using this compound
Materials Science
The compound's unique structure also lends itself to applications in materials science.
Polymer Chemistry
Research has explored the incorporation of isoindole derivatives into polymer matrices to enhance material properties such as thermal stability and mechanical strength. These materials can be used in advanced coatings and composites.
Case Study:
A recent study highlighted the use of this compound as a building block for creating high-performance polymers that exhibit improved resistance to thermal degradation and oxidative stress .
Analytical Chemistry
The compound is also used as a standard reference material in analytical chemistry for developing methods to quantify similar compounds in biological samples.
Chromatographic Techniques
It has been employed in high-performance liquid chromatography (HPLC) methods to separate and identify isoindole derivatives in complex mixtures, facilitating drug development and quality control processes.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid involves its interaction with specific molecular targets and pathways. The phthalimide group can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their function. The benzoic acid moiety may also participate in binding interactions, enhancing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: The parent compound of the phthalimide class, lacking the benzoic acid moiety.
N-Substituted Phthalimides: Compounds with various substituents on the nitrogen atom of the phthalimide ring.
Benzoic Acid Derivatives: Compounds with different functional groups attached to the benzoic acid ring.
Uniqueness
3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid is unique due to the presence of both the phthalimide and benzoic acid moieties in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components.
Biological Activity
3-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid is an organic compound that has garnered attention for its potential biological activities. This compound features a dioxoisoindole structure that is known to exhibit various pharmacological properties. Research into its biological activity is crucial for understanding its potential therapeutic applications.
Molecular Formula and Weight
- Molecular Formula : C16H13N3O4
- Molecular Weight : 313.29 g/mol
Anticancer Properties
Research indicates that compounds with isoindole structures, including this compound, may exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that related isoindole derivatives showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of specific signaling pathways .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. In vitro studies have shown that isoindole derivatives possess activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The dioxo group in the structure may enhance its ability to penetrate bacterial membranes, leading to increased efficacy against microbial pathogens.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity associated with this compound. Research indicates that isoindole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
The biological activities of this compound are thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and inflammation.
- Receptor Modulation : It could interact with specific receptors on cell membranes, influencing cellular signaling pathways.
- Apoptosis Induction : The compound may promote programmed cell death in cancerous cells.
Study 1: Anticancer Activity
A recent study investigated the effects of various isoindole derivatives on human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.
Study 2: Antimicrobial Efficacy
In a separate study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong antibacterial activity.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-[(1,3-dioxoisoindol-2-yl)methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c18-14-12-6-1-2-7-13(12)15(19)17(14)9-10-4-3-5-11(8-10)16(20)21/h1-8H,9H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWJKVVWOLYFRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339254 | |
Record name | 3-(1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49678096 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
106352-01-6 | |
Record name | 3-(1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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